molecular formula C7H7Cl2NO B1403740 2,6-Dichloro-3-ethoxypyridine CAS No. 1418153-04-4

2,6-Dichloro-3-ethoxypyridine

Cat. No.: B1403740
CAS No.: 1418153-04-4
M. Wt: 192.04 g/mol
InChI Key: WGULPAIELXHVIG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-ethoxypyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of two chlorine atoms and an ethoxy group attached to a pyridine ring. The molecular formula of this compound is C7H7Cl2NO, and it has a molecular weight of 192.04 g/mol . This compound is a pale yellow crystalline solid and is used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

2,6-Dichloro-3-ethoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3-ethoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can impact the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell function. Additionally, this compound can affect the expression of genes involved in detoxification processes, thereby impacting cellular responses to environmental stressors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under certain environmental conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have also been observed, where certain dosages are required to elicit specific biochemical responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biochemical properties. The compound can also affect metabolic flux and alter the levels of key metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound may accumulate in specific tissues or cellular compartments, depending on its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-ethoxypyridine can be synthesized through the reaction of bromoethane with 2,6-dichloropyridin-3-ol . The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-ethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

Comparison with Similar Compounds

    2,6-Dichloropyridine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    3-Ethoxypyridine: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2,6-Dichloro-4-ethoxypyridine: Similar structure but with the ethoxy group at a different position, leading to different chemical properties.

Uniqueness: 2,6-Dichloro-3-ethoxypyridine is unique due to the presence of both chlorine atoms and the ethoxy group on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

2,6-dichloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGULPAIELXHVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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